The Mechanism of Z-VEID-AFC: A Technical Guide for Researchers
The Mechanism of Z-VEID-AFC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of Z-VEID-AFC, a crucial tool in the study of apoptosis. This document details the biochemical basis of its function, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Z-VEID-AFC
Z-VEID-AFC, or Z-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin, is a synthetic fluorogenic substrate specifically designed to measure the activity of caspase-6, a key executioner caspase in the apoptotic cascade.[1][2] The core of its mechanism lies in the highly specific recognition and cleavage of its peptide sequence by active caspase-6.
The tetrapeptide sequence, Val-Glu-Ile-Asp (VEID), mimics the cleavage site in lamin A, a natural substrate of caspase-6.[3] This sequence is covalently linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). In its intact, uncleaved state, the Z-VEID-AFC molecule exhibits minimal fluorescence. However, upon the proteolytic cleavage of the peptide bond C-terminal to the aspartate residue by active caspase-6, the AFC fluorophore is liberated.[4] The free AFC molecule, when excited by light at a wavelength of approximately 400 nm, emits a strong fluorescent signal at around 505 nm.[4][5] The intensity of this emitted fluorescence is directly proportional to the enzymatic activity of caspase-6 in the sample, allowing for sensitive and quantitative measurements.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data associated with Z-VEID-AFC and its interaction with caspases.
Table 1: Physicochemical and Spectroscopic Properties of Z-VEID-AFC
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₄₄F₃N₅O₁₂ | [1] |
| Molecular Weight | 819.78 g/mol | [1] |
| Excitation Wavelength (cleaved AFC) | ~400 nm | [4][5] |
| Emission Wavelength (cleaved AFC) | ~505 nm | [4][5] |
| Solubility | DMSO | [1] |
Table 2: Kinetic Parameters of Caspase Substrates
| Substrate | Caspase | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Ac-VEID-AFC | Caspase-6 | 30.9 ± 2.2 | 4.3 ± 0.12 | 139,200 | [4] |
| Ac-VEID-AMC | Caspase-6 | 16.7 | 0.29 | 17,365 | [6] |
| Ac-DEVD-AMC | Caspase-3 | 10.3 | 0.58 | 56,311 | [6] |
| Ac-DEVD-AMC | Caspase-7 | 13.9 | 0.45 | 32,374 | [6] |
| Lamin A | Caspase-6 | 0.015 | 0.003 | 200,000 | [6] |
Note: Kinetic parameters can vary depending on assay conditions. Data from different sources are presented for comparative purposes.
Experimental Protocols
Detailed Methodology for Caspase-6 Activity Assay using Z-VEID-AFC
This protocol outlines the steps for measuring caspase-6 activity in cell lysates using the fluorogenic substrate Z-VEID-AFC in a 96-well plate format.
A. Reagent Preparation
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Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT. Prepare fresh before use and keep on ice.[4]
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2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, and 20% Glycerol. Prepare fresh before use and keep on ice.
-
Z-VEID-AFC Substrate (1 mM Stock): Reconstitute lyophilized Z-VEID-AFC in sterile DMSO. Aliquot and store at -20°C, protected from light.
-
AFC Standard (1 mM Stock): Prepare a stock solution of free 7-amino-4-trifluoromethylcoumarin in DMSO. Aliquot and store at -20°C.
B. Sample Preparation (Cell Lysates)
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Culture cells to the desired density and induce apoptosis using the chosen experimental treatment (e.g., staurosporine, TNF-α). Include an untreated control group.
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Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 x 10⁶ cells).
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard method such as the BCA assay.
C. Assay Procedure
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Prepare a 2X Substrate Working Solution by diluting the 1 mM Z-VEID-AFC stock to 100 µM in the 2X Reaction Buffer.
-
In a black, flat-bottom 96-well plate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume of each well to 50 µL with 1X Reaction Buffer.
-
Include the following controls:
-
Blank: 50 µL of Cell Lysis Buffer without lysate.
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Negative Control: Lysate from untreated cells.
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Positive Control (Optional): Lysate from cells treated with a known apoptosis inducer.
-
Inhibitor Control (Optional): Pre-incubate lysate from apoptotic cells with a caspase-6 inhibitor (e.g., Ac-VEID-CHO) for 10-15 minutes at 37°C before adding the substrate.
-
-
Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to each well, bringing the final volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically with excitation at ~400 nm and emission at ~505 nm. Record readings every 5-10 minutes for 1-2 hours.
D. Data Analysis
-
AFC Standard Curve: Prepare a serial dilution of the AFC standard in 1X Reaction Buffer to generate a standard curve (e.g., 0 to 50 µM). Measure the fluorescence of the standards. Plot fluorescence intensity versus AFC concentration and perform a linear regression to determine the slope.
-
Calculate Caspase-6 Activity:
-
For each sample, determine the rate of reaction (ΔFluorescence/ΔTime) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank control from the rate of each sample.
-
Convert the rate of fluorescence change to the rate of AFC production (e.g., in pmol/min) using the slope from the AFC standard curve.
-
Normalize the caspase activity to the amount of protein in each lysate (e.g., pmol/min/mg of protein).
-
-
The fold-increase in caspase-6 activity can be calculated by dividing the normalized activity of the treated sample by the normalized activity of the untreated control.
Mandatory Visualizations
Signaling Pathway
Caption: Caspase-6 activation pathway in apoptosis.
Experimental Workflow
Caption: Workflow for measuring caspase-6 activity.
Logical Relationship of the Assay
Caption: Logical flow of the Z-VEID-AFC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ac-VEID-AFC (Caspase 6 (Mch2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. benchchem.com [benchchem.com]
